molecular formula C18H13F3N2O B3277752 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one CAS No. 66491-86-9

2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one

Cat. No.: B3277752
CAS No.: 66491-86-9
M. Wt: 330.3 g/mol
InChI Key: XNJPBVDDFZGUEA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one (CAS 66491-86-9) is a quinazolin-4-one-based compound identified in scientific research as a potent, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 main protease (M pro ) . The main protease is a validated antiviral drug target because it is essential for viral replication; inhibition of M pro effectively blocks the viral life cycle . This compound series was developed using a scaffold-hopping strategy from the natural product baicalein and has been shown to exhibit superior inhibitory activity (IC 50 = 0.085 µM) against SARS-CoV-2 M pro in enzymatic assays, as well as effective viral replication inhibition (EC 50 = 1.10 µM) in cell-based models with low cytotoxicity . Its non-covalent mechanism of action and a unique, non-canonical binding mode differentiate it from covalent inhibitors and may offer advantages in terms of selectivity and metabolic stability . Beyond its specific application in COVID-19 research, the quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with a wide range of pharmacological activities, including anti-tumor agents . This product is intended for research purposes such as investigating coronavirus antivirals, exploring protease inhibition mechanisms, and conducting structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)12-4-3-5-13(10-12)23-15-7-2-1-6-14(15)17(24)22-16(23)11-8-9-11/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJPBVDDFZGUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one, a compound with the CAS number 66491-86-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H13_{13}F3_3N2_2O. It features a quinazolinone core, which is known for its diverse pharmacological properties.

This compound has been studied for its interactions with various biological targets, particularly in the context of modulating receptor activity and inhibiting enzymatic functions. Notably, it has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7), which plays a crucial role in neurological processes.

Allosteric Modulation

Research indicates that certain derivatives of quinazolinones can enhance or inhibit mGlu7 receptor activity. For instance, compounds structurally related to this compound have shown significant modulation effects, with some exhibiting IC50_{50} values in the low micromolar range .

Structure-Activity Relationships (SAR)

The SAR studies have demonstrated that modifications on the quinazolinone scaffold significantly influence biological activity. The introduction of trifluoromethyl groups has been associated with enhanced potency and selectivity against specific targets. For example, the presence of a trifluoromethyl group at the para position of the phenyl ring improves binding affinity to mGlu7 receptors .

In Vitro Studies

In vitro assays have confirmed that this compound exhibits notable activity against various cell lines. For instance, it has been tested against Mycobacterium tuberculosis, where derivatives showed promising inhibitory effects on cytochrome bd oxidase, a critical enzyme for bacterial respiration .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics. In animal models, it demonstrated good oral bioavailability and rapid brain penetration, making it a candidate for further development in neurological disorders .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Neurological Disorders : In models simulating conditions like schizophrenia, compounds derived from this quinazolinone exhibited antipsychotic-like effects by modulating glutamate signaling pathways .
  • Antimicrobial Activity : A study reported that derivatives showed significant antimicrobial activity against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .

Comparison with Similar Compounds

Key Observations :

  • The meta-CF₃ substitution on the phenyl group at position 1 aligns with , which highlights that meta-substituted CF₃ groups on aniline moieties correlate with high antiplasmodial activity .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Drug-Likeness

  • The trifluoromethyl group in the target compound increases logP (lipophilicity), which may enhance membrane permeability but could also affect solubility.

Melting Points and Stability

  • Melting points for analogs in range from 120–250°C , influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported, but cyclopropyl’s rigidity may favor higher thermal stability compared to benzyl or cyclohexyl groups .

Antimicrobial and Antiplasmodial Activity

  • Compound 33 () demonstrates potent antimicrobial activity due to its isoxazole-CF₃-phenyl hybrid structure.
  • Meta-CF₃-substituted analogs in show antiplasmodial IC₅₀ values <1 µM , attributed to the CF₃ group’s electron-withdrawing effects and metabolic resistance. The target compound’s similar substitution may confer comparable activity .

Toxicity and Selectivity

  • notes that CF₃-containing compounds like 31 exhibit selectivity indices >10 (antiplasmodial activity vs. cytotoxicity). The target compound’s cyclopropyl group may further reduce off-target toxicity by minimizing non-specific interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a one-pot approach using trifluoroacetic acid (TFA) as a CF₃ source, as demonstrated for analogous trifluoromethylated quinazolinones. Key steps include cyclization of substituted anilines with TFA under reflux, followed by purification via column chromatography (yields ~46–88%) . Optimization involves controlling temperature, solvent selection (e.g., POCl₃ for chlorination), and stoichiometric ratios of intermediates like cyclopropylmagnesium halides for cyclopropane ring incorporation . Microwave-assisted synthesis may reduce reaction times and improve efficiency for related derivatives .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the quinazolinone core, cyclopropyl group, and trifluoromethyl substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and C-F stretches. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity (>95%) . X-ray crystallography, as used for analogous compounds, provides definitive structural confirmation .

Q. What purification methods are most effective for this compound post-synthesis?

  • Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard for isolating the crude product. Recrystallization from ethanol or methanol enhances purity, particularly for removing unreacted starting materials. For derivatives with low solubility, preparative HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this quinazolinone derivative for enhanced biological activity?

  • Methodological Answer : SAR studies focus on modifying the quinazolinone core and substituents. For example:

  • Cyclopropyl Group : Replacing it with bulkier groups (e.g., cyclohexyl) may alter steric interactions with target proteins .
  • Trifluoromethyl Phenyl : Substituting with other electron-withdrawing groups (e.g., CF₃O) impacts binding affinity .
  • Core Modifications : Introducing heterocycles (e.g., oxadiazoles) or sulfur atoms enhances interactions with kinases or inflammatory mediators .
  • Data-Driven Approach : Use comparative tables (e.g., IC₅₀ values from enzyme inhibition assays) to prioritize analogs .

Q. What strategies are effective in resolving contradictory biological activity data across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or cellular vs. enzymatic systems. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and solvent controls (e.g., DMSO ≤0.1%).
  • Validate Target Engagement : Employ techniques like surface plasmon resonance (SPR) to confirm direct binding.
  • Leverage Structural Data : Compare X-ray co-crystallography results with computational docking models to reconcile activity differences .

Q. How does the presence of the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The CF₃ group enhances metabolic stability by resisting oxidative degradation, as shown in related pyridinone and pyrazolo-pyrimidinone derivatives. It also increases lipophilicity (logP), improving membrane permeability. However, excessive lipophilicity may reduce aqueous solubility, requiring formulation adjustments (e.g., nanoemulsions) .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • In Vitro : Use cancer cell lines (e.g., MCF-7, A549) for antiproliferative assays and primary immune cells (e.g., PBMCs) for cytokine profiling.
  • In Vivo : Rodent models (e.g., xenograft mice for oncology or collagen-induced arthritis for inflammation) assess efficacy and toxicity. Dose optimization should align with pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) derived from LC-MS/MS plasma analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one
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2-Cyclopropyl-1-(3-(trifluoromethyl)phenyl)quinazolin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.